6-fluoro-3-nitro-2-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-3-nitro-2-(trifluoromethyl)benzoic acid is an organic compound that belongs to the benzoic acid family. This compound is characterized by the presence of fluorine, nitro, and trifluoromethyl groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-nitro-2-(trifluoromethyl)benzoic acid involves a multi-step process. One common method starts with the reaction of 2-nitrotoluene with trifluoroacetaldehyde, followed by the addition of potassium hydroxide. The intermediate product is then subjected to nitration and oxidation to yield the final compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane, acetonitrile, and methanol, and the reactions are carried out under controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-nitro-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine and nitro groups can participate in substitution reactions, leading to the formation of new compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various fluorinated and nitro-substituted benzoic acid derivatives, which can have different physical and chemical properties depending on the specific reaction conditions .
Scientific Research Applications
6-fluoro-3-nitro-2-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: The compound is used in the production of agrochemicals and materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 6-fluoro-3-nitro-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-6-(trifluoromethyl)benzonitrile: Similar in structure but contains a nitrile group instead of a nitro group.
4-fluoro-3-nitrobenzotrifluoride: Similar in structure but lacks the carboxylic acid group.
2,6-bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups but lacks the nitro group.
Uniqueness
6-fluoro-3-nitro-2-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
179946-63-5 |
---|---|
Molecular Formula |
C8H3F4NO4 |
Molecular Weight |
253.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.